molecular formula C16H17NO B13028278 4-([1,1'-Biphenyl]-4-yl)butanamide

4-([1,1'-Biphenyl]-4-yl)butanamide

Cat. No.: B13028278
M. Wt: 239.31 g/mol
InChI Key: DEMWYRPBWMAZIJ-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)butanamide typically involves the reaction of 4-bromobiphenyl with butanamide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of 4-([1,1’-Biphenyl]-4-yl)butanamide.

Industrial Production Methods

In an industrial setting, the production of 4-([1,1’-Biphenyl]-4-yl)butanamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Butyramide: A simple amide with a butanamide group but lacking the biphenyl structure.

    Benzamide: Contains a benzene ring attached to an amide group.

    Acetamide: A smaller amide with an acetyl group instead of a butanamide group.

Uniqueness

4-([1,1’-Biphenyl]-4-yl)butanamide is unique due to the presence of both the biphenyl and butanamide moieties, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-(4-phenylphenyl)butanamide

InChI

InChI=1S/C16H17NO/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H2,17,18)

InChI Key

DEMWYRPBWMAZIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)N

Origin of Product

United States

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